4-(Methylamino)butan-2-one
Overview
Description
4-(Methylamino)butan-2-one is a useful research compound. Its molecular formula is C5H11NO and its molecular weight is 101.15 g/mol. The purity is usually 95%.
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Scientific Research Applications
Metabolic Pathways and Detection
- Metabolism and Detection in Human Urine: 4-(Methylamino)butan-2-one, as part of designer drugs bk-MBDB and bk-MDEA, undergoes major metabolic pathways like N-dealkylation, demethylenation followed by O-methylation, and beta-ketone reduction in human urine. These metabolites primarily exist as conjugates (Zaitsu et al., 2009).
Structural Analysis and Computational Studies
- X-ray Structures and Computational Studies: Cathinones like this compound have been characterized using techniques like FTIR, UV–Vis, and multinuclear NMR spectroscopy. Their structures were confirmed through X-ray diffraction, providing insights into their molecular configurations (Nycz et al., 2011).
Biological Evaluation and Potential Applications
- Bioactive Metabolites from Fungi: Fungi-produced secondary metabolites like 4-(N-methyl-N-phenyl amino) butan-2-one have shown strong inhibitory activity against bacteria and fungi. Their biological evaluation suggests potential applications in biotechnology (Busi et al., 2009).
- Melanin Synthesis Inhibition: Compounds like 4-(phenylsulfanyl)butan-2-one, structurally similar to this compound, have been found to inhibit melanin production. They demonstrate potential for medical cosmetology, particularly in skin whitening treatments (Wu et al., 2015).
Supramolecular Assembly Formation
- Formation of Supramolecular Assemblies: Amphiphilic derivatives of N-methyl glycine and N,N dimethyl β-alanine, related to this compound, have been used to create supramolecular assemblies. These structures have potential applications in drug delivery and tissue regeneration (Cutrone et al., 2017).
Properties
IUPAC Name |
4-(methylamino)butan-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-5(7)3-4-6-2/h6H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKBRAZBSNHKNFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCNC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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